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molecular formula C10H18O2 B8348337 2-(But-3-en-1-yloxy)cyclohexanol

2-(But-3-en-1-yloxy)cyclohexanol

Cat. No. B8348337
M. Wt: 170.25 g/mol
InChI Key: CNXFMMPVCRAMML-UHFFFAOYSA-N
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Patent
US08829196B2

Procedure details

To a suspension of PCC (26.6 g, 123 mmol) in CH2Cl2 (160 mL) was added 2-(but-3-en-1-yloxy)cyclohexanol (7 g, 41 mmol) in CH2Cl2 (10 mL). The reaction was stirred at rt overnight. The mixture was filtered through a pad of celite and washed with CH2Cl2. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.75-5.90 (m, 1H), 4.95-5.15 (m, 2H), 3.78 (dd, 1H, J=5.37 Hz, 9.76 Hz), 3.65-3.70 (m, 1H), 3.39-3.45 (m, 1H), 1.05-2.58 (m, 10H).
Name
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[CH2:12]([O:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]1[OH:23])[CH2:13][CH:14]=[CH2:15]>C(Cl)Cl>[CH2:12]([O:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][C:18]1=[O:23])[CH2:13][CH:14]=[CH2:15] |f:0.1|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(CC=C)OC1C(CCCC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC=C)OC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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